molecular formula C14H18FNO B14762532 N-cyclohexyl-2-fluoro-4-methylbenzamide

N-cyclohexyl-2-fluoro-4-methylbenzamide

Cat. No.: B14762532
M. Wt: 235.30 g/mol
InChI Key: IGFBCQJLKJORLO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-fluoro-4-methylbenzamide is a chemical compound with the molecular formula C14H18FNO It is characterized by the presence of a cyclohexyl group, a fluorine atom, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-fluoro-4-methylbenzamide typically involves the reaction of 2-fluoro-4-methylbenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents on the benzene ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-cyclohexyl-2-fluoro-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-fluoro-2-methylbenzamide: This compound has a similar structure but with different positions of the fluorine and methyl groups.

    N-cyclohexyl-2-fluoro-4-chlorobenzamide: Similar structure with a chlorine atom instead of a methyl group.

    N-cyclohexyl-2-fluoro-4-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-cyclohexyl-2-fluoro-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the cyclohexyl group can impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

N-cyclohexyl-2-fluoro-4-methylbenzamide

InChI

InChI=1S/C14H18FNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)

InChI Key

IGFBCQJLKJORLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)F

Origin of Product

United States

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